Cas no 38710-51-9 (Phthalazinium, 2-methyl-, iodide)

Phthalazinium, 2-methyl-, iodide 化学的及び物理的性質
名前と識別子
-
- Phthalazinium, 2-methyl-, iodide
- 2-Methylphthalazin-2-ium iodide
- starbld0036708
- 2-methylphthalazin-2-ium;iodide
- 38710-51-9
-
- インチ: InChI=1S/C9H9N2.HI/c1-11-7-9-5-3-2-4-8(9)6-10-11;/h2-7H,1H3;1H/q+1;/p-1
- InChIKey: ZGTJQHLLPHATEO-UHFFFAOYSA-M
計算された属性
- 精确分子量: 271.98105Da
- 同位素质量: 271.98105Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.8Ų
Phthalazinium, 2-methyl-, iodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263333-5mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 5mg |
$360 | 2022-12-11 | |
1PlusChem | 1P01EW8L-5mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 5mg |
$160.00 | 2024-05-03 | |
eNovation Chemicals LLC | Y1263333-10mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 10mg |
$1675 | 2024-06-05 | |
eNovation Chemicals LLC | Y1263333-10mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 10mg |
$1770 | 2025-02-26 | |
eNovation Chemicals LLC | Y1263333-1mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 1mg |
$320 | 2025-02-25 | |
eNovation Chemicals LLC | Y1263333-5mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 5mg |
$300 | 2023-09-04 | |
A2B Chem LLC | AX73781-5mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 5mg |
$128.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1263333-1mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 1mg |
$320 | 2025-02-26 | |
eNovation Chemicals LLC | Y1263333-1mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 1mg |
$310 | 2024-06-05 | |
eNovation Chemicals LLC | Y1263333-10mg |
2-Methylphthalazin-2-ium iodide |
38710-51-9 | 97% | 10mg |
$1770 | 2025-02-25 |
Phthalazinium, 2-methyl-, iodide 関連文献
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Phthalazinium, 2-methyl-, iodideに関する追加情報
Phthalazinium, 2-methyl-, iodide (CAS No. 38710-51-9): A Comprehensive Overview
Phthalazinium, 2-methyl-, iodide, identified by its CAS number 38710-51-9, is a significant compound in the field of chemical biology and pharmaceutical research. This compound belongs to the phthalazinium class, which has garnered considerable attention due to its unique structural and functional properties. The presence of the methyl group at the 2-position and the iodide counterion contributes to its distinct chemical behavior, making it a valuable subject of study in various scientific applications.
The< strong>phthalazinium core structure is characterized by a fused heterocyclic system consisting of a benzene ring and a pyridazine ring. This arrangement imparts remarkable stability and reactivity, which are exploited in multiple research domains. The methyl substitution at the 2-position enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development. Furthermore, the iodide moiety serves as a leaving group in various synthetic transformations, facilitating the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>Phthalazinium, 2-methyl-, iodide. Studies have demonstrated its efficacy in modulating various biological pathways, particularly those involving inflammation and immune response. The compound's ability to interact with specific enzymes and receptors has been investigated extensively, revealing its potential as an anti-inflammatory agent. Additionally, its structural similarity to known bioactive molecules has prompted researchers to explore its role in developing novel therapeutic strategies.
One of the most intriguing aspects of< strong>Phthalazinium, 2-methyl-, iodide is its application in photodynamic therapy (PDT). The phthalazinium core exhibits excellent light-harvesting properties, making it an ideal candidate for photosensitizer-based treatments. Recent research has shown that when exposed to specific wavelengths of light, this compound generates reactive oxygen species (ROS) that can selectively target and destroy cancer cells. This property has opened up new avenues for developing non-invasive cancer therapies.
The synthesis of< strong>Phthalazinium, 2-methyl-, iodide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of phthalic anhydride with dimethylamine, followed by methylation and subsequent quaternization to introduce the methyl group at the 2-position. Finally, treatment with hydroiodic acid yields the desired product. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications.
The< strong>CAS number 38710-51-9 serves as a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This standardized nomenclature system is crucial for ensuring accurate documentation and communication within the research community. Moreover, the CAS number aids in regulatory compliance and quality control processes, ensuring that< strong>Phthalazinium, 2-methyl-, iodide is handled and utilized appropriately in various settings.
Evaluation of< strong>Phthalazinium, 2-methyl-, iodide's biological activity has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. Additionally, preliminary in vivo studies have shown that it can modulate immune responses without significant side effects. These findings have prompted further investigation into its mechanisms of action and potential clinical applications.
The structural flexibility of< strong>Phthalazinium, 2-methyl-, iodide allows for modifications that can enhance its pharmacological properties. Researchers have explored various derivatives by introducing different substituents or altering the core structure. These modifications have led to compounds with improved solubility, bioavailability, and target specificity. Such advancements underscore the importance of< strong>Phthalazinium-based compounds in drug discovery and development.
The future prospects of< strong>Phthalazinium, 2-methyl-, iodide are vast and exciting. Ongoing research aims to elucidate its detailed mechanism of action and explore new therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate progress in this field. With continued investigation and innovation,< strong>Phthalazinium, 2-methyl-, iodide holds great promise as a valuable tool in addressing various medical challenges.
38710-51-9 (Phthalazinium, 2-methyl-, iodide) Related Products
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)




